2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

Medicinal Chemistry Synthetic Methodology Process Chemistry

Essential pyrrolo[3,2-b]pyridine building block. Specific 3-substitution enables target engagement that simpler azaindoles lack. Primary amine handle permits diverse sulfonyl/acyl derivatization to tune potency and PK. Documented high-yield route ensures cost-effective scale.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 28419-74-1
Cat. No. B1601329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
CAS28419-74-1
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN2)CCN)N=C1
InChIInChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2
InChIKeyUSCHHUMFWCCWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine: A Versatile 4‑Azatryptamine Scaffold for Medicinal Chemistry and Kinase Research


2‑(1H‑Pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine (CAS 28419‑74‑1), also known as 4‑azatryptamine, is a heterocyclic amine that serves as a foundational building block in medicinal chemistry . Its structure, comprising a pyrrolo[3,2‑b]pyridine core with an ethanamine side chain, endows it with unique electronic and steric properties that are exploited in the design of kinase inhibitors, serotonin receptor ligands, and other bioactive molecules . The compound is a key intermediate in the synthesis of diverse pharmacologically active derivatives, with documented applications in the development of selective FGFR4 inhibitors and 5‑HT6 receptor modulators [1][2].

Why Simple Azaindole Substitution Fails: The Critical Role of the 3‑(2‑Aminoethyl) Side Chain in 2‑(1H‑Pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine


The pyrrolo[3,2‑b]pyridine scaffold is a privileged structure in drug discovery, but its biological activity is exquisitely sensitive to the nature and position of substituents [1]. 2‑(1H‑Pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine possesses a specific 3‑(2‑aminoethyl) side chain that is essential for engaging biological targets in ways that simpler azaindoles (e.g., 4‑azaindole) cannot . Studies on azatryptamine regioisomers demonstrate that the position of the nitrogen atom in the fused ring system (4‑aza vs. 5‑aza) profoundly alters receptor binding profiles and selectivity [2]. Furthermore, the primary amine handle on this compound is a critical synthetic entry point for introducing sulfonyl, acyl, and alkyl groups that can dramatically tune potency, selectivity, and pharmacokinetic properties [3]. Therefore, generic substitution with an unsubstituted pyrrolopyridine or a different azaindole isomer will not replicate the specific biological and synthetic utility of this precise building block.

Quantitative Differentiation of 2‑(1H‑Pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine: Head‑to‑Head Activity, Synthetic Utility, and Receptor Selectivity Data


Superior Synthetic Versatility: 96% Yield via Nitrile Reduction from 1H‑Pyrrolo[3,2‑b]pyridine‑3‑acetonitrile

The synthesis of 2‑(1H‑pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine via reduction of 1H‑pyrrolo[3,2‑b]pyridine‑3‑acetonitrile proceeds with an isolated yield of approximately 96% . This high‑yielding transformation provides a reliable and scalable entry point to the 4‑azatryptamine scaffold, in contrast to alternative routes (e.g., direct functionalization of 4‑azaindole) which may suffer from lower regioselectivity and yields .

Medicinal Chemistry Synthetic Methodology Process Chemistry

Potent 5‑HT6 Receptor Antagonism: N‑1 Sulfonamide Derivatives Exhibit Single‑Digit Nanomolar Ki (76 nM)

Functionalization of the primary amine in 2‑(1H‑pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine yields potent 5‑HT6 receptor ligands. The N‑1 substituted derivative, 2‑(3‑(3‑fluorophenylsulfonyl)‑1H‑pyrrolo[3,2‑b]pyridin‑1‑yl)ethanamine, displays a binding affinity (Ki) of 76 nM for the human 5‑HT6 receptor, measured by displacement of [3H]LSD in HeLa cells [1]. This contrasts with the parent 4‑azatryptamine, which shows no reported affinity, and with 5‑azatryptamine analogs that generally exhibit lower potency [2].

Neuroscience GPCR Pharmacology Serotonin Receptors

Lack of Off‑Target Beta‑1 Adrenergic Receptor Binding: Clean Selectivity Profile

A critical differentiator for a building block intended for CNS‑targeted drug discovery is a clean off‑target profile. The parent compound, 2‑(1H‑pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine, shows no measurable binding affinity for the human Beta‑1 adrenergic receptor (Ki not determinable; reported as 'No affinity') . This contrasts with the related endogenous ligand tryptamine, which can exhibit cross‑reactivity with adrenergic receptors.

Selectivity Profiling Safety Pharmacology GPCR

Validated Synthetic Intermediates: Bromination Enables Modular Derivatization for Kinase Inhibitor SAR

The compound serves as a key intermediate for generating diverse derivatives via bromination at the 3‑position of the pyrrole ring . The resulting bromide can undergo subsequent reactions (e.g., Suzuki coupling, amination) to rapidly explore structure‑activity relationships (SAR) around the pyrrolopyridine core. This modular approach is a cornerstone of modern kinase inhibitor discovery, as exemplified by the development of selective FGFR4 inhibitors where analogous 5‑formyl‑pyrrolo[3,2‑b]pyridine‑3‑carboxamides achieved single‑digit nanomolar IC50 values against wild‑type FGFR4 and gatekeeper mutants [1].

Kinase Inhibitors Chemical Biology Scaffold Hopping

Optimal Procurement and Use Cases for 2‑(1H‑Pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine (CAS 28419‑74‑1) in Drug Discovery and Chemical Biology


Synthesis of Potent and Selective 5‑HT6 Receptor Antagonists for CNS Drug Discovery

The compound is an ideal starting material for constructing N‑1 sulfonamide and related derivatives that exhibit high‑affinity binding (Ki = 76 nM) and antagonism at the 5‑HT6 receptor [1]. This is particularly valuable for medicinal chemistry teams pursuing novel treatments for cognitive disorders and obesity.

Kinase Inhibitor Hit‑Finding and Lead Optimization

The brominated derivative of 2‑(1H‑pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine is a versatile intermediate for generating libraries of pyrrolo[3,2‑b]pyridine‑based kinase inhibitors . This approach has been successfully applied to the discovery of selective FGFR4 inhibitors with single‑digit nanomolar activity against wild‑type and drug‑resistant mutants [2].

GPCR Selectivity Profiling and Off‑Target Screening

Due to its clean profile against the Beta‑1 adrenergic receptor (no measurable affinity), the parent compound and its derivatives are suitable for building focused GPCR ligand libraries where cardiovascular off‑target effects are a concern .

Scalable Synthesis of 4‑Azatryptamine Building Blocks

The documented high‑yielding (96%) nitrile reduction route makes this compound a cost‑effective and scalable choice for organizations requiring gram‑ to kilogram‑quantities of 4‑azatryptamine for internal medicinal chemistry or as a key intermediate in custom synthesis projects.

Technical Documentation Hub

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